

(Z)-3-Octen-1-ol CAS number and molecular weight

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Compound of Interest

Compound Name: *cis-3-Octen-1-ol*

Cat. No.: B1661926

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An In-depth Technical Guide to (Z)-3-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-Octen-1-ol, a significant aliphatic alcohol known for its characteristic fresh, green, and melon-like aroma. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications and biosynthetic pathway.

Core Properties of (Z)-3-Octen-1-ol

(Z)-3-Octen-1-ol, also known as **cis-3-Octen-1-ol**, is a volatile organic compound with the molecular formula C₈H₁₆O.^[1] It is a key aroma component in many fruits and vegetables.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	20125-84-2	[1]
Molecular Formula	C8H16O	[1]
Molecular Weight	128.21 g/mol	
IUPAC Name	(3Z)-oct-3-en-1-ol	
Synonyms	cis-3-Octen-1-ol, (Z)-oct-3-en-1-ol	[1]

Table 2: Physicochemical Data of (Z)-3-Octen-1-ol

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Odor	Powerful fresh melon with an earthy note	[2]
Specific Gravity	0.840 - 0.850 @ 25°C	[2]
Refractive Index	1.440 - 1.450 @ 20°C	[2]
Flash Point	87.78 °C (190.00 °F)	[2]
Boiling Point	Not explicitly found	

Experimental Protocols

Detailed methodologies are critical for the accurate synthesis, purification, and analysis of (Z)-3-Octen-1-ol.

A common method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst. This protocol is adapted from established procedures for similar transformations.

Reaction Scheme:

Materials and Reagents:

- 3-Octyn-1-ol
- Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
- Quinoline (optional, as a co-poison)
- Anhydrous solvent (e.g., hexane, ethanol)
- Hydrogen gas (H₂)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- **Catalyst Suspension:** In a two-necked round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst in the chosen anhydrous solvent under an inert atmosphere. For enhanced selectivity, a small amount of quinoline can be added.
- **Addition of Starting Material:** Add 3-Octyn-1-ol to the stirred catalyst suspension.
- **Hydrogenation:** Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by taking small aliquots, filtering them through a plug of Celite®, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Careful monitoring is crucial to prevent over-reduction to the corresponding alkane.
- **Work-up:** Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The crude (Z)-3-Octen-1-ol can be purified by distillation or column chromatography.

GC-MS is a powerful technique for the identification and quantification of volatile compounds like (Z)-3-Octen-1-ol in various matrices.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary Column (e.g., DB-5MS, HP-5MS, or equivalent)

General GC-MS Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 35-350

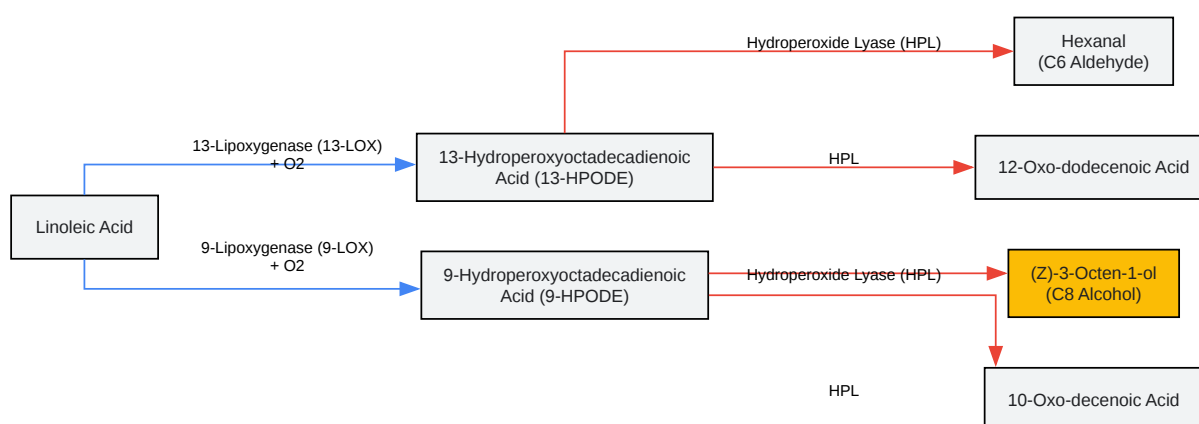
Sample Preparation (for a food matrix):

- Homogenization: Homogenize a known amount of the solid or liquid sample.
- Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for volatile extraction. Place the homogenized sample in a headspace vial, add a saturated NaCl solution to enhance volatility, and seal the vial.
- Equilibration and Extraction: Incubate the vial at a controlled temperature (e.g., 60 °C) with agitation for a set time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace. Expose the SPME fiber to the headspace to adsorb the analytes.

- Desorption and Analysis: Desorb the extracted compounds from the SPME fiber in the hot GC inlet for analysis by GC-MS.

Mandatory Visualizations

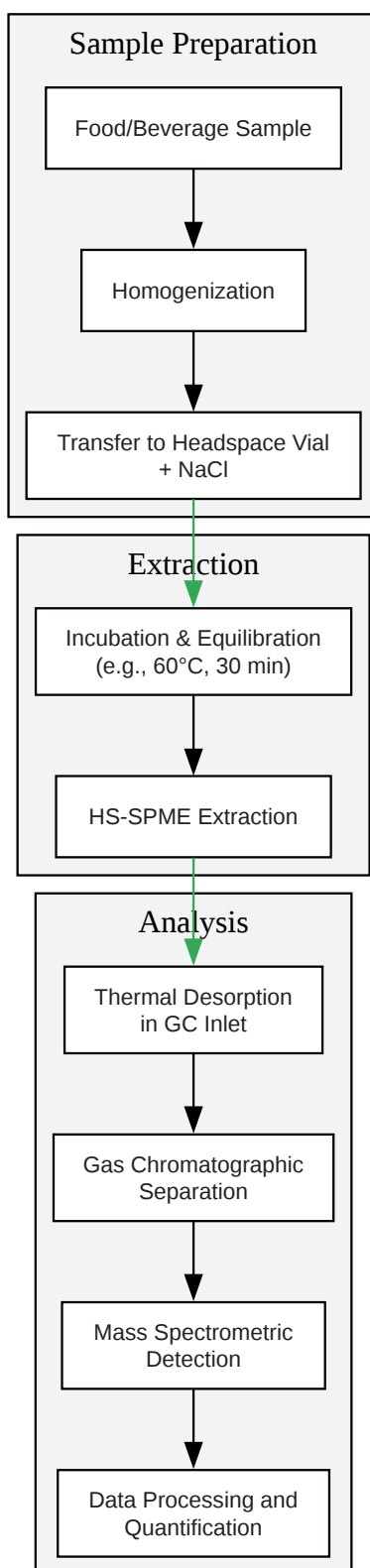
(Z)-3-Octen-1-ol is a product of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid. This pathway is prevalent in plants and fungi and is responsible for the formation of a variety of volatile compounds.



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Caption: Biosynthesis of C6 and C8 volatile compounds from linoleic acid via the lipoxygenase pathway.

The following diagram illustrates a typical workflow for the analysis of (Z)-3-Octen-1-ol in a food or beverage sample using HS-SPME-GC-MS.



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Caption: Experimental workflow for the analysis of (Z)-3-Octen-1-ol by HS-SPME-GC-MS.

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Address: 3281 E Guasti Rd

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